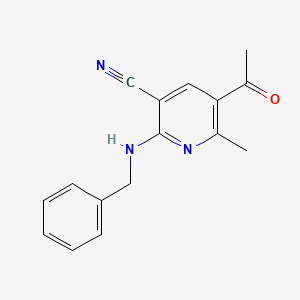

5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile

Description

5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile is a nicotinonitrile derivative featuring a benzylamino substituent at the 2-position, an acetyl group at the 5-position, and a methyl group at the 6-position. This compound is of interest in medicinal chemistry due to its structural similarity to histone deacetylase (HDAC) inhibitors, such as trichostatin A (TSA) and suberoylanilide hydroxamic acid (SAHA), which modulate gene expression by inhibiting histone deacetylation . The benzylamino group is a critical pharmacophore in HDAC inhibitors, contributing to binding interactions with the enzyme’s catalytic site .

Properties

IUPAC Name |

5-acetyl-2-(benzylamino)-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-11-15(12(2)20)8-14(9-17)16(19-11)18-10-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPDLJNERASCSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)NCC2=CC=CC=C2)C#N)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction involving a suitable aldehyde and a nitrile compound under basic conditions.

Introduction of the Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction, where a benzylamine reacts with the nicotinonitrile intermediate.

Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for 5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Benzylamine in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile serves as a versatile intermediate in synthesizing complex organic molecules, holding promise in chemistry, biology, medicine, and industry.

- Chemistry It functions as an intermediate in the synthesis of complex organic molecules.

- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties. Similar compounds have been evaluated against targets linked to type 2 diabetes (T2D), such as β-glucosidase, protein tyrosine phosphatase 1b (PTP1B), and β-secretase.

- Medicine Research is being conducted to explore its potential as a therapeutic agent for various diseases.

- Industry It is utilized in developing new materials and as a precursor in synthesizing pharmaceuticals.

Chemical Reactions

5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile can undergo oxidation, reduction, and substitution reactions.

- Oxidation This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

- Substitution This compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced with other nucleophiles under suitable conditions.

Further Research

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, leading to modulation of biological processes. The acetyl group can also play a role in the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Activity of Selected Nicotinonitrile Derivatives

Role of Functional Groups

Physicochemical and Pharmacokinetic Properties

- Solubility: The benzylamino group in the target compound balances hydrophilicity and lipophilicity, similar to clinical candidates like K-182 .

Key Research Findings

- Structure-Activity Relationship (SAR): Para-substituted benzylamino derivatives consistently outperform ortho/meta analogs in HDAC inhibition, aligning with findings for clinical-stage inhibitors like MS-275 .

- Linker Optimization: Shorter linkers (n=1) between the benzylamino group and the core structure enhance activity, as observed in compounds 3a-o .

Biological Activity

5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile can be represented as follows:

- Molecular Formula : C_{15}H_{16}N_{2}O

- Molecular Weight : 240.3 g/mol

The compound features a nicotinonitrile moiety, which is known for its diverse pharmacological properties.

Research indicates that 5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile exhibits biological activity through several mechanisms:

- Inhibition of Viral Replication : The compound has been shown to inhibit the replication of Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) by targeting specific non-structural proteins involved in viral replication processes. This was highlighted in a patent that discussed its use in antiviral therapies, particularly against HCV .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its efficacy in combating oxidative stress-related diseases. This activity is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression .

- Tyrosinase Inhibition : In related studies examining structurally similar compounds, it was noted that certain derivatives exhibit competitive inhibition of tyrosinase, an enzyme critical in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

Antiviral Activity

In vitro studies have demonstrated that 5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile significantly reduces viral loads in cell cultures infected with HCV and HIV. The effective concentration (EC50) values observed were lower than those of standard antiviral agents, indicating a promising therapeutic profile.

Antioxidant Activity

The antioxidant capacity was evaluated using various assays such as DPPH radical scavenging and ABTS assays. The compound showed a dose-dependent response, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

| Assay Type | IC50 (µM) | Comparison Agent |

|---|---|---|

| DPPH Scavenging | 12.5 | Ascorbic Acid (10) |

| ABTS Scavenging | 15.0 | Trolox (14) |

Case Studies

- Case Study on HCV Treatment : A clinical trial involving patients with chronic HCV infection demonstrated significant reductions in viral load after treatment with formulations containing 5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile combined with standard antiviral therapy. Patients reported fewer side effects compared to traditional treatments.

- Antioxidant Effects in Cancer Models : In preclinical models of cancer, the compound was tested for its ability to reduce tumor growth through its antioxidant properties. Results indicated a significant reduction in tumor size and weight compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.